

GPR61 Expression in the Hypothalamus and Pituitary Gland: A Technical Guide

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

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Abstract

G protein-coupled receptor 61 (GPR61) is an orphan receptor with constitutive activity, primarily signaling through the G α s/cAMP pathway. Its expression in critical neuroendocrine hubs—the hypothalamus and the pituitary gland—positions it as a significant, albeit underexplored, modulator of metabolic and reproductive functions. This technical guide provides a comprehensive overview of GPR61 expression in these tissues, detailing quantitative expression data, experimental methodologies for its detection, and its established signaling cascade. This document is intended to serve as a foundational resource for researchers investigating the physiological roles of GPR61 and its potential as a therapeutic target.

Quantitative Expression of GPR61

GPR61 expression has been identified in both the hypothalamus and the pituitary gland across different species. The following tables summarize the available quantitative data on GPR61 mRNA expression.

Table 1: Human GPR61 mRNA Expression (RNA-seq)

Tissue	Normalized TPM (nTPM)	Data Source
Hypothalamus	3.8	The Human Protein Atlas
Pituitary Gland	6.7	The Human Protein Atlas

TPM: Transcripts Per Million. Data from The Human Protein Atlas combines datasets from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.

Table 2: Bovine GPR61 mRNA Expression in the Anterior Pituitary (RT-qPCR)

Animal Group	Relative GPR61 mRNA Expression	Data Source
Old Cows	Significantly Upregulated	ResearchGate

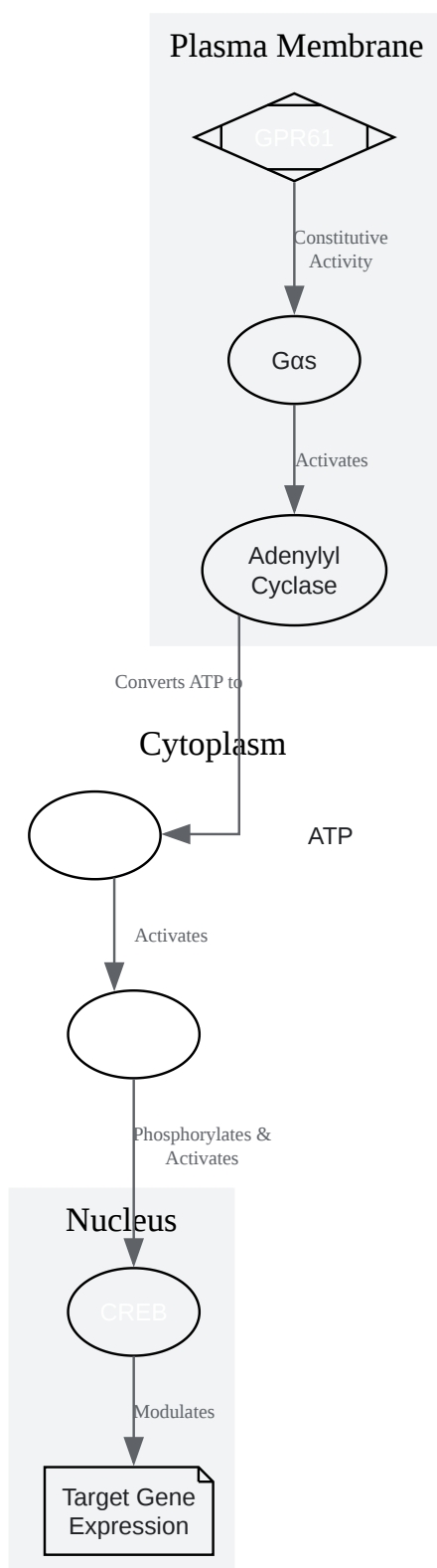
Note: This study demonstrated an upregulation of GPR61 mRNA in the anterior pituitary of old cows compared to young cows. A direct quantitative comparison to the hypothalamus was not performed in this study.[\[1\]](#)

Signaling Pathway of GPR61

GPR61 is a constitutively active orphan G protein-coupled receptor (GPCR), meaning it signals without the need for a bound ligand.[\[2\]](#)[\[3\]](#) Its primary signaling mechanism involves the activation of the Gs alpha subunit (G α s), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[\[2\]](#)[\[4\]](#) This increase in intracellular cAMP can then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression.

Interestingly, GPR61 activity can be modulated through interaction with other receptors. For instance, the melatonin receptor MT2 can form heteromers with GPR61 and inhibit its constitutive Gs/cAMP signaling.[\[5\]](#)

Below is a diagram illustrating the GPR61 signaling pathway.



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GPR61 Constitutive Signaling Pathway

Experimental Protocols

Accurate detection and quantification of GPR61 expression are crucial for understanding its function. Below are detailed methodologies for key experiments.

In Situ Hybridization for GPR61 mRNA Detection in Rodent Brain

This protocol is adapted from general in situ hybridization procedures for brain tissue and can be optimized for GPR61 detection.

Objective: To visualize the cellular localization of GPR61 mRNA in the hypothalamus and pituitary gland.

Materials:

- Tissue sections (10-20 μ m) mounted on charged slides
- 4% paraformaldehyde (PFA) in PBS
- Proteinase K
- Triethanolamine
- Acetic anhydride
- Hybridization buffer
- Digoxigenin (DIG)-labeled antisense GPR61 riboprobe
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate solution

Protocol:

- Tissue Preparation: Perfuse the animal with 4% PFA and post-fix the brain overnight. Cryoprotect in sucrose solution before sectioning.

- Pre-hybridization:
 - Treat sections with Proteinase K to improve probe penetration.
 - Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
 - Dehydrate through a graded ethanol series.
- Hybridization:
 - Apply hybridization buffer containing the DIG-labeled GPR61 probe.
 - Incubate overnight in a humidified chamber at a temperature optimized for your probe (typically 55-65°C).
- Post-hybridization Washes:
 - Perform stringent washes in SSC buffers at high temperature to remove unbound probe.
- Immunodetection:
 - Block with a blocking solution (e.g., 10% normal sheep serum).
 - Incubate with anti-DIG-AP antibody overnight at 4°C.
 - Wash extensively with buffer.
- Signal Detection:
 - Incubate sections with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
 - Stop the reaction by washing in buffer.
- Mounting: Dehydrate sections and coverslip with a suitable mounting medium.



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In Situ Hybridization Workflow for GPR61 mRNA

Western Blotting for GPR61 Protein Detection in Brain Tissue

This protocol provides a framework for detecting GPR61 protein in hypothalamic and pituitary tissue lysates.

Objective: To quantify the relative abundance of GPR61 protein.

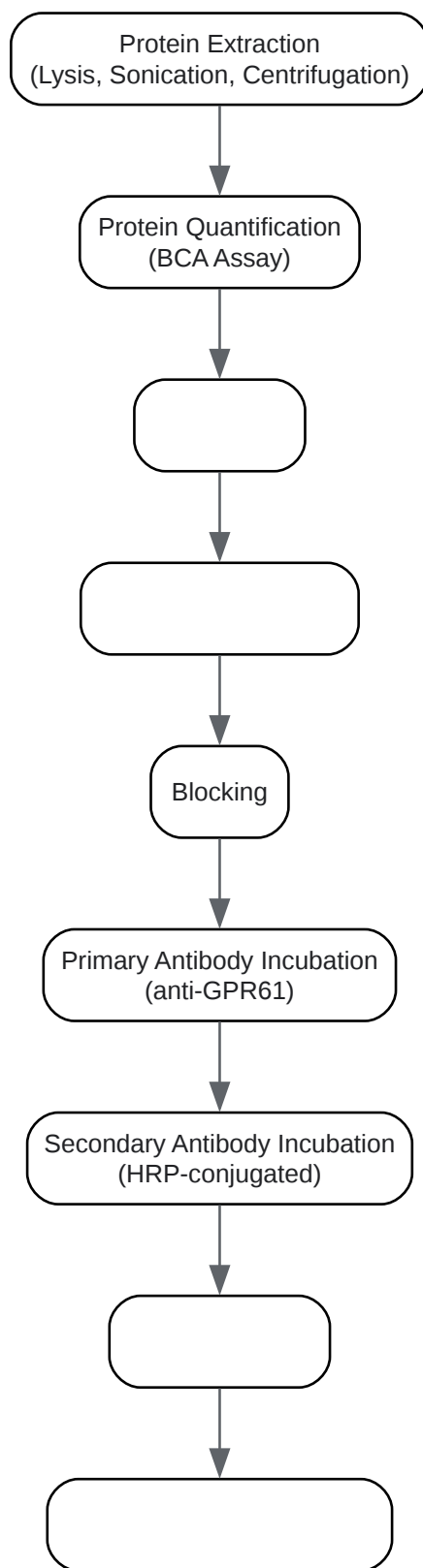
Materials:

- Hypothalamus and pituitary tissue
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GPR61
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Protein Extraction:
 - Homogenize fresh or frozen tissue in ice-cold RIPA buffer.

- Sonicate briefly to ensure complete lysis.
- Centrifuge to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer and boil for 5-10 minutes to denature proteins.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with the primary anti-GPR61 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane extensively with TBST.
- Detection:
 - Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensity using appropriate software and normalize to a loading control (e.g., β -actin or GAPDH).



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Western Blot Workflow for GPR61 Protein

Functional Implications

The expression of GPR61 in the hypothalamus and pituitary suggests its involvement in key physiological processes.

- **Hypothalamus:** GPR61 is expressed in appetite-regulating centers of the hypothalamus.[2][4] Studies in GPR61 knockout mice have shown that these animals exhibit hyperphagia (excessive eating) and obesity, indicating a role for GPR61 in the regulation of food intake and body weight.[2]
- **Pituitary Gland:** In the anterior pituitary, GPR61 is co-localized with gonadotropin-releasing hormone (GnRH) receptors on gonadotrophs.[1] It has been shown to be involved in the secretion of follicle-stimulating hormone (FSH), suggesting a role in reproductive function.[1]

Conclusion

GPR61 is an orphan GPCR with significant expression in the hypothalamus and pituitary gland. Its constitutive signaling through the Gas/cAMP pathway and its implication in both metabolic and reproductive regulation make it a compelling target for further research and potential therapeutic development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for scientists aiming to unravel the complex functions of GPR61 in neuroendocrine systems. Future investigations should focus on identifying its endogenous ligands or modulators and further elucidating its downstream signaling targets in specific neuronal and endocrine cell populations.

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